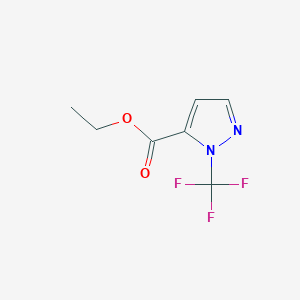

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester

Description

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester is a fluorinated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and an ethyl ester (-COOEt) at the 3-position of the pyrazole ring. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and lipophilicity, and the ethyl ester moiety, which often serves as a prodrug precursor for carboxylic acid bioactivation .

Synthetic routes for this compound typically involve cyclocondensation or substitution reactions. For example, sodium hydride-mediated substitution in DMF has been employed to introduce trifluoromethyl groups into pyrazole scaffolds . The compound’s structural features make it a versatile intermediate for further functionalization, such as coupling with pharmacophoric groups or metal-catalyzed cross-coupling reactions.

Properties

IUPAC Name |

ethyl 2-(trifluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-2-14-6(13)5-3-4-11-12(5)7(8,9)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAYASDOIFVOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NN1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-Trifluoromethyl-2H-pyrazole-3-carboxylic Acid

Step 2: Esterification via Schotten-Baumann Reaction

-

Reagents : Acid chloride, ethanol, aqueous NaHCO₃.

-

Conditions : Room temperature, 2–4 hours.

One-Pot Synthesis Using Nitrile Imines and Mercaptoacetaldehyde

A recent advancement employs nitrile imines generated in situ from hydrazonoyl halides and mercaptoacetaldehyde as an acetylene surrogate:

-

Reagents : 3-Trifluoromethylhydrazonoyl bromide, mercaptoacetaldehyde dimer, p-toluenesulfonyl chloride (p-TsCl).

-

Conditions :

-

Cyclization at 0°C in CH₂Cl₂.

-

Dehydration with p-TsCl at room temperature.

-

-

Advantage : Eliminates handling hazardous acetylene gas and enhances scalability.

Metal-Catalyzed [3+2] Cycloaddition

Silver-catalyzed reactions between dicyanoalkenes and trifluorodiazoethane (CF₃CHN₂) offer regioselective access to trifluoromethylpyrazoles:

-

Catalyst : AgNO₃ (10 mol%).

-

Solvent : Dichloroethane (DCE), 80°C.

-

Regiocontrol : Position of the cyano group in dicyanoalkenes dictates substitution pattern.

Optimization Strategies and Challenges

Regioselectivity Control

-

N-Alkylhydrazinium Salts : Using methylhydrazinium formate instead of free methylhydrazine improves selectivity for the N1-substituted isomer (90:10 N1:N2 ratio).

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor cyclization but may promote decomposition; THF/CH₃CN mixtures balance reactivity and stability.

Purification and Stability

Scalability

-

Continuous Flow Systems : Microreactors enable telescoped synthesis of N-acylpyrazoles, reducing reaction times from hours to minutes.

-

Example : A 10-hour continuous run produced 2.02 g of ester with 75% yield.

Analytical Characterization

Key spectroscopic data for validation:

-

¹H NMR (CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.82 (s, 1H, pyrazole-H), 8.15 (s, 1H, pyrazole-H).

-

HRMS : m/z calcd. for C₇H₇F₃N₂O₂ [M+H]⁺ 209.0538, found 209.0535.

Comparative Analysis of Methods

Chemical Reactions Analysis

Key Reactions and Yields

The following table summarizes notable reactions involving 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrazine Reaction | Ethanol, reflux with hydrazine hydrate | 5-Amino-3-methylsulfanyl pyrazole | 81 |

| Acetylation | Acetic anhydride, reflux | Acetylated pyrazole | 80 |

| Benzoylation | Benzoyl chloride, pyridine | Benzoylated pyrazole | 74 |

| Trifluoromethylation | Trifluoromethyl iodide | Trifluoromethylated products | Varies |

Mechanistic Insights

Mechanistic studies indicate that the reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group. This property enhances nucleophilicity at certain positions on the pyrazole ring, facilitating subsequent reactions such as nucleophilic substitutions and cycloadditions. For example, when reacted with silver salts under specific conditions, the compound can undergo cycloaddition reactions leading to diverse pyrazole derivatives .

Pharmacological Activity

Research has shown that derivatives of this compound exhibit significant pharmacological activities including:

-

Analgesic Properties : Compounds derived from this structure have been studied for their potential as analgesics, showing efficacy in pain relief models.

-

Anti-inflammatory Effects : The presence of the trifluoromethyl group has been linked to enhanced anti-inflammatory activity, making these compounds candidates for further development in treating inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester has been investigated for its potential as a pharmaceutical intermediate. Its derivatives exhibit a range of biological activities:

- Antimicrobial Properties : Research has shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Studies indicate that certain derivatives can inhibit pathways associated with inflammation, which could lead to new treatments for inflammatory diseases .

- Metabolic Disorders : The compound has been explored as a potential agent for treating metabolic-related disorders such as dyslipidemia and type 2 diabetes due to its interaction with nicotinic acid receptors .

Agrochemicals

The unique chemical properties of this compound make it valuable in the development of agrochemicals. Its derivatives have been tested for herbicidal and fungicidal activities, showing promise in agricultural applications .

Material Science

In material science, this compound is being studied for its use in creating novel materials with specific properties due to the trifluoromethyl group's influence on solubility and stability. Research into its polymerization behavior suggests potential applications in coatings and adhesives .

Case Studies

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Physicochemical and Functional Differences

- Trifluoromethyl vs. Azidomethyl/Methyl Groups : The -CF₃ group in the target compound increases electronegativity and stability compared to azidomethyl or methyl groups in related pyrazoles . This enhances resistance to oxidative degradation.

- Ethyl Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves membrane permeability compared to its carboxylic acid analogs, which are more polar and less bioavailable .

- Pyrazole vs. Triazole/Pyrimidine Cores : Pyrazoles generally exhibit lower aromatic stabilization energy than triazoles or pyrimidines, making them more reactive in substitution reactions .

Research Findings and Trends

- Functionalization Flexibility : The ethyl ester group in the target compound allows straightforward hydrolysis to carboxylic acids, a common strategy for prodrug activation .

- Contradictions : Thermal procedures for triazole synthesis yield lower efficiency than catalytic methods, emphasizing the need for optimized conditions in pyrazole chemistry .

Biological Activity

2-Trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester (CAS Number: 2117628-30-3) is a heterocyclic compound with a trifluoromethyl group that enhances its biological properties. Its unique structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and drug development.

The molecular formula of this compound is C7H7F3N2O2. The presence of the trifluoromethyl group significantly influences its lipophilicity and metabolic stability, which are critical for drug design.

Research indicates that compounds containing pyrazole rings, including this compound, can interact with enzymes or receptors, altering their activity. This interaction may involve hydrogen bonding or coordination with metal ions, affecting binding affinity and specificity in biological systems.

Anticancer Activity

A study focused on pyrazole-based inhibitors has shown that compounds like this compound exhibit potent inhibition of human lactate dehydrogenase (LDH), an enzyme linked to cancer metabolism. The compound was optimized for low nanomolar inhibition of LDHA and LDHB, demonstrating potential in reducing lactate production in cancer cells .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In vitro studies indicate that certain pyrazole derivatives exhibit stronger inhibitory effects on COX-2 compared to COX-1, suggesting selective anti-inflammatory activity .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of pyrazole derivatives, including this compound. These compounds have been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Studies and Research Findings

Q & A

What are the common synthetic routes for 2-trifluoromethyl-2H-pyrazole-3-carboxylic acid ethyl ester?

Level : Basic

Methodological Answer :

The synthesis typically involves functionalization of pyrazole precursors. Key steps include:

- Trifluoromethylation : Sodium hydride (NaH) in DMF at 0°C can deprotonate pyrazole intermediates, enabling trifluoromethyl group introduction via electrophilic substitution .

- Esterification : Ethyl ester formation is achieved by reacting carboxylic acid precursors with ethanol under acidic or basic conditions. For example, hydrolysis of nitrile intermediates followed by esterification with ethyl chloroformate .

- Catalytic Methods : Use of NaN₃ in DMF at 50°C for azide incorporation, followed by cyclization to form pyrazole cores .

How can spectroscopic techniques resolve structural ambiguities in this compound?

Level : Basic

Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming the pyrazole ring substitution pattern. For example, the trifluoromethyl group (CF₃) shows no proton signal but causes splitting in adjacent carbons. Aromatic protons on the pyrazole ring appear as singlets or doublets in the δ 7.5–8.5 ppm range .

- LCMS/HRMS : Validates molecular weight (e.g., m/z 271 [M+H]+ for intermediates) and detects hydrolysis byproducts .

- IR Spectroscopy : Confirms ester carbonyl (C=O) stretches at ~1700 cm⁻¹ and trifluoromethyl C-F bonds at 1100–1200 cm⁻¹ .

How can reaction yields be optimized for pyrazole-3-carboxylate derivatives?

Level : Advanced

Methodological Answer :

- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity during trifluoromethylation . For cyclization, THF or ethanol/water mixtures improve solubility .

- Catalyst Optimization : NaH (60% in mineral oil) achieves higher yields than weaker bases due to efficient deprotonation . Ionic liquid catalysts (e.g., [TMDPH₂]²⁺[SO₄]²⁻) reduce reaction times in triazole-pyrazole hybrids .

- Temperature Control : Low temperatures (0°C) prevent side reactions during sensitive steps (e.g., azide additions), while reflux (50–80°C) accelerates cyclization .

How to address discrepancies in regioselectivity during pyrazole ring functionalization?

Level : Advanced

Methodological Answer :

- Directing Groups : Use substituents (e.g., methyl or aryl groups) to steer electrophilic attacks. For example, a benzyl group at N1 of pyrazole directs trifluoromethylation to C3 .

- Protection/Deprotection : Temporary protection of carboxylic acid groups (e.g., as ethyl esters) prevents unwanted reactivity during trifluoromethylation .

- Computational Modeling : DFT calculations predict electron density distribution on the pyrazole ring, guiding reagent selection for desired regioselectivity .

What strategies mitigate instability of intermediates during synthesis?

Level : Advanced

Methodological Answer :

- Low-Temperature Workup : Sensitive intermediates (e.g., azides) are stabilized at 0°C to prevent decomposition .

- In Situ Derivatization : Immediate conversion of unstable intermediates (e.g., carboxylic acids) to stable esters avoids isolation challenges .

- Dry Loading : Purification via silica gel chromatography with Celite minimizes exposure to moisture, critical for hygroscopic intermediates .

How to validate the purity of the final product for pharmacological studies?

Level : Basic

Methodological Answer :

- HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities. For example, a purity of >97% is achievable with gradient elution (acetonitrile/water) .

- Elemental Analysis : Confirms C, H, N, and F content within ±0.4% of theoretical values .

- Melting Point Consistency : Sharp melting points (e.g., 120–122°C) indicate high crystallinity and purity .

What are the challenges in scaling up synthesis for preclinical trials?

Level : Advanced

Methodological Answer :

- Exothermic Reactions : Trifluoromethylation and azide cyclization are highly exothermic. Use jacketed reactors with controlled cooling to prevent runaway reactions .

- Solvent Recovery : DMF and THF require distillation for reuse, increasing cost. Switch to ethanol/water mixtures for easier separation .

- Regulatory Compliance : Trace metal analysis (e.g., Na⁺ from NaH) must meet ICH Q3D guidelines for drug substances .

How to design analogs with improved bioactivity?

Level : Advanced

Methodological Answer :

- Bioisosteric Replacement : Substitute the ethyl ester with amides or carbamates to enhance metabolic stability .

- Hybrid Scaffolds : Fuse pyrazole with triazole or pyrimidine rings (e.g., pyrazolo[3,4-b]pyridines) to exploit dual-target inhibition .

- SAR Studies : Systematic variation of substituents at C3 (CF₃) and N1 (benzyl, methyl) correlates with activity in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.